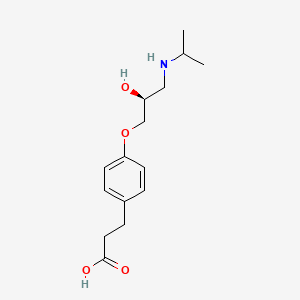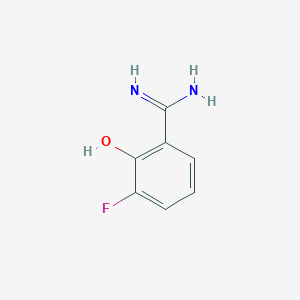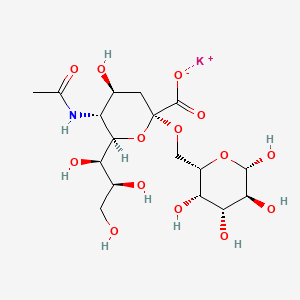
6-Sialyl-D-galactose Potassium Salt (alpha/beta mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a complex carbohydrate that plays a significant role in various biological processes, including cell-cell interactions, immune responses, and pathogen recognition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sialyl-D-galactose Potassium Salt involves the enzymatic or chemical sialylation of D-Galactose with N-Acetylneuraminic Acid. The reaction typically requires specific glycosyltransferases or chemical catalysts to facilitate the transfer of the sialic acid moiety to the galactose molecule .
Industrial Production Methods
Industrial production of 6-Sialyl-D-galactose Potassium Salt often involves large-scale fermentation processes using genetically engineered microorganisms that express the necessary enzymes for sialylation. The product is then purified through various chromatographic techniques to obtain the desired alpha/beta mixture .
Chemical Reactions Analysis
Types of Reactions
6-Sialyl-D-galactose Potassium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The sialic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sialylated derivatives, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Sialyl-D-galactose Potassium Salt has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Plays a role in studying cell-cell interactions, immune responses, and pathogen recognition.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-Sialyl-D-galactose Potassium Salt involves its interaction with specific molecular targets, such as cell surface receptors and enzymes. The sialic acid moiety is recognized by sialic acid-binding lectins, which mediate various biological processes, including cell adhesion, signal transduction, and immune modulation .
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic Acid: A precursor to 6-Sialyl-D-galactose Potassium Salt, involved in similar biological processes.
D-Galactose: Another precursor, essential for the synthesis of various glycoconjugates.
Sialylated Glycans: A broader category of compounds that include various sialylated derivatives with similar biological functions.
Uniqueness
6-Sialyl-D-galactose Potassium Salt is unique due to its specific structure, which combines the properties of both D-Galactose and N-Acetylneuraminic Acid. This unique combination allows it to participate in a wide range of biological processes and makes it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C17H28KNO14 |
|---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
potassium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-[[(2S,3S,4R,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C17H29NO14.K/c1-5(20)18-9-6(21)2-17(16(28)29,32-14(9)10(23)7(22)3-19)30-4-8-11(24)12(25)13(26)15(27)31-8;/h6-15,19,21-27H,2-4H2,1H3,(H,18,20)(H,28,29);/q;+1/p-1/t6-,7-,8-,9+,10+,11+,12+,13-,14+,15-,17-;/m0./s1 |
InChI Key |
QUNGJLQFMQGHSK-NGPOQLFJSA-M |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@H](CO)O)O)(C(=O)[O-])OC[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)O)O)O)O)O.[K+] |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)O)O)O)O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


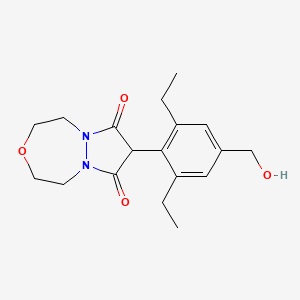
![tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate](/img/structure/B13404814.png)
![(6S,8S,9S,10R,11S,13S,14S,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404815.png)

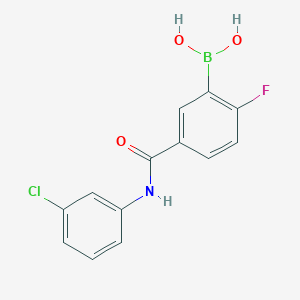

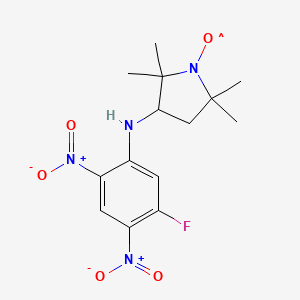

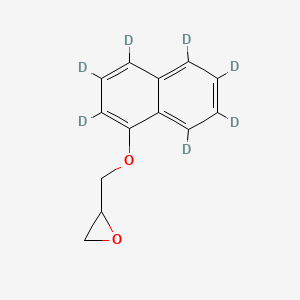
![[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B13404855.png)
![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)

